molecular formula C19H29BFNO4 B13928352 tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Cat. No.: B13928352
M. Wt: 365.2 g/mol
InChI Key: WRXZULNLLLXPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a fluorine atom, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane moiety, which is then coupled with the benzyl carbamate derivative. The reaction conditions often include the use of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is used as a building block in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of new drugs and therapeutic agents. Its ability to undergo selective reactions makes it a valuable tool in medicinal chemistry for the design of molecules with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate involves its ability to participate in selective chemical reactions. The dioxaborolane moiety can form stable complexes with transition metals, facilitating catalytic processes. The fluorine atom and tert-butyl carbamate group can influence the compound’s reactivity and selectivity in various reactions .

Properties

Molecular Formula

C19H29BFNO4

Molecular Weight

365.2 g/mol

IUPAC Name

tert-butyl N-[[3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H29BFNO4/c1-12-13(11-22-16(23)24-17(2,3)4)9-10-14(15(12)21)20-25-18(5,6)19(7,8)26-20/h9-10H,11H2,1-8H3,(H,22,23)

InChI Key

WRXZULNLLLXPEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)CNC(=O)OC(C)(C)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.